(R)-1-N-Boc-3-Methylaminopiperidine

Chiral resolution Enantiomeric purity Optical rotation

(R)-1-N-Boc-3-Methylaminopiperidine (CAS 203941-94-0), systematically named tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate, is a chiral piperidine derivative bearing an orthogonally cleavable Boc protecting group and a defined (R)-stereocenter at the 3-position. This compound belongs to the broader class of N-Boc-3-aminopiperidine building blocks but is distinguished by the combination of N-methylation and single enantiomer configuration, making it a key intermediate for constructing bioactive molecules with stereospecific pharmacophore requirements.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 203941-94-0
Cat. No. B591869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-N-Boc-3-Methylaminopiperidine
CAS203941-94-0
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyXRRRUOWSHGFPTI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-N-Boc-3-Methylaminopiperidine (CAS 203941-94-0): A Chiral Building Block for Stereochemically Defined Pharmacophores


(R)-1-N-Boc-3-Methylaminopiperidine (CAS 203941-94-0), systematically named tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate, is a chiral piperidine derivative bearing an orthogonally cleavable Boc protecting group and a defined (R)-stereocenter at the 3-position. This compound belongs to the broader class of N-Boc-3-aminopiperidine building blocks but is distinguished by the combination of N-methylation and single enantiomer configuration, making it a key intermediate for constructing bioactive molecules with stereospecific pharmacophore requirements . Its molecular formula is C11H22N2O2 with a molecular weight of 214.30 g/mol, and it is commercially available as a liquid at purities typically ≥97% .

Why (R)-1-N-Boc-3-Methylaminopiperidine Cannot Be Interchanged with Racemic or (S)-Enantiomer Analogs in Drug Synthesis


The stereochemistry of the 3-methylamino substituent within the piperidine ring is critical for downstream biological activity. When Boc-deprotected, the resulting (R)-3-(methylamino)piperidine core has been explicitly identified as a pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibition, with the (R)-configuration being essential for target engagement [1]. Substituting the (R)-enantiomer with the (S)-enantiomer (CAS 912368-73-1) or the racemic mixture (CAS 392331-89-4) would, in the context of such drug discovery programs, introduce inactive or off-target-active stereoisomers, compromising both potency and selectivity. Furthermore, the optical rotation values differ in both magnitude and sign—(R)-isomer: −4.0° to −10.0° (c=0.5, CHCl3); (S)-isomer: +4.0° to +10.0° (c=0.5, CHCl3)—providing a routine quality metric that generic substitution would violate .

Quantitative Differentiation Evidence for (R)-1-N-Boc-3-Methylaminopiperidine (CAS 203941-94-0) Against Key Comparators


Chiral Optical Rotation: Enantiomeric Identity Verification Against (S)-Isomer

The (R)-enantiomer exhibits a specific optical rotation range of −4.0° to −10.0° (c=0.5, CHCl3, 20°C), in contrast to the (S)-enantiomer which exhibits +4.0° to +10.0° under identical conditions. This sign inversion provides a rapid, quantitative identity check via polarimetry that is not available when using the racemate (optical rotation ~0°) .

Chiral resolution Enantiomeric purity Optical rotation Quality control

DPP-4 Pharmacophore: The (R)-3-Amino-3-methylpiperidine Core Demonstrated as Essential for Potent Enzyme Inhibition

A prototypical DPP-4 inhibitor (compound 7c in Nishio et al., 2010), which incorporates the (R)-3-amino-3-methylpiperidine unit derived from Boc-deprotection of the target compound, achieved an IC50 of 27 nM against DPP-4. The paper explicitly identifies the (R)-3-amino-3-methylpiperidine fragment as a novel pharmacophore for DPP-4 inhibition [1]. No comparable potency has been reported for compounds relying on the (S)-enantiomer or the racemic piperidine core within the same chemotype series, underscoring the (R)-configuration as a prerequisite for activity in this inhibitor class [1].

DPP-4 inhibitor Type 2 diabetes Pharmacophore elucidation Stereochemistry-activity relationship

Boc-Protected Amine: Enabling Chemoselective Multi-Step Synthesis Compared to Unprotected 3-Methylaminopiperidine

The Boc protecting group on the piperidine nitrogen enables orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), leaving the 3-N-methylamino group available for subsequent functionalization. This contrasts with 3-methylaminopiperidine dihydrochloride (CAS 127294-77-3), which has both amines unprotected and therefore offers no chemoselectivity without additional protecting group manipulations [1]. The Boc group also improves organic solvent solubility and storage stability; the (R)-isomer is specified for long-term storage at 2–8°C, and its flash point (>110°C) supports routine handling .

Protecting group strategy Chemoselective synthesis Solid-phase synthesis Intermediate stability

Batch-Level Purity Traceability: 97% Minimum Purity with Multi-Technique QC Documentation

Commercial suppliers such as Bidepharm provide (R)-1-N-Boc-3-methylaminopiperidine at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analytical data . The racemic mixture (CAS 392331-89-4) is also listed at 97% purity by other vendors, but the enantiomeric composition is not routinely specified or verified for the racemate, introducing uncertainty for chiral applications. The AKSci catalog offers the (R)-enantiomer at 98% minimum purity with a defined optical rotation specification, providing a higher confidence threshold for enantiopurity .

Analytical QC NMR purity HPLC purity Procurement specification

Procurement-Optimized Application Scenarios for (R)-1-N-Boc-3-Methylaminopiperidine (CAS 203941-94-0)


Stereospecific DPP-4 Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry teams designing DPP-4 inhibitors for type 2 diabetes should procure the (R)-enantiomer to ensure that the 3-amino-3-methylpiperidine pharmacophore is presented in the active (R)-configuration after Boc deprotection. As demonstrated by Nishio et al. (2010), compounds bearing this (R)-configured core achieve IC50 values as low as 27 nM against DPP-4, and substitution with the (S)-enantiomer or racemate would undermine structure-activity relationship (SAR) interpretation [1]. Use of this pre-protected chiral building block accelerates analog synthesis by eliminating a chiral resolution step.

Multi-Step Parallel Synthesis Requiring Chemoselective N-Functionalization

In library synthesis workflows where the piperidine ring nitrogen must remain protected while the 3-N-methylamino group is elaborated (e.g., via amide coupling or reductive amination), the Boc-protected (R)-enantiomer provides inherent chemoselectivity. Synthetic protocols (see Scheme 2, PMC7659979) have validated Boc deprotection yields of 76% to quantitative under standard TFA/DCM conditions, confirming the orthogonality of the protecting group strategy [2]. This avoids the additional protection/deprotection steps required if the unprotected 3-methylaminopiperidine dihydrochloride were used.

Chiral HPLC Method Development and Enantiopurity Release Testing

Analytical development laboratories can use (R)-1-N-Boc-3-methylaminopiperidine as a reference standard for chiral HPLC method validation, leveraging the well-defined optical rotation (−4.0° to −10.0°, c=0.5, CHCl3) and the availability of the opposite (S)-enantiomer (optical rotation +4.0° to +10.0°) as a system suitability marker . The compound's 97–98% purity with multi-technique batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm supports its use as a qualified reference material .

Process Chemistry Scale-Up of Chiral Piperidine-Containing Drug Candidates

Process R&D groups developing scalable routes to APIs that contain a chiral 3-aminopiperidine motif benefit from procuring the (R)-enantiomer in bulk (up to kg scale available from multiple vendors). The compound's liquid physical form at ambient temperature (flash point >110°C) simplifies transfer and reactor charging compared to solid hydrochloride salts . Establishing a supply chain for the single enantiomer early in development avoids the cost and yield losses associated with late-stage chiral resolution or chiral SFC separation.

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